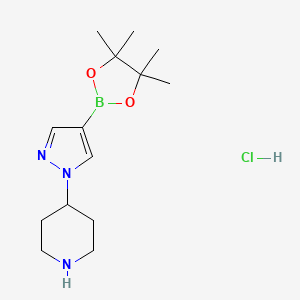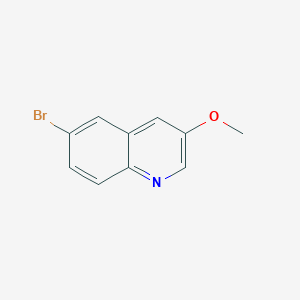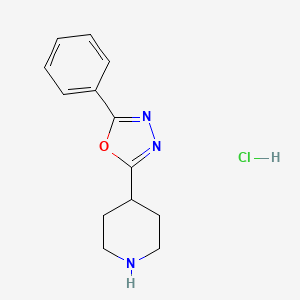![molecular formula C27H38O3 B1511827 Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester CAS No. 794564-07-1](/img/structure/B1511827.png)
Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester
Übersicht
Beschreibung
Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester is an organic compound with the molecular formula C27H38O3 and a molecular weight of 410.6 g/mol. . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl dodecanoate chain.
Vorbereitungsmethoden
The synthesis of Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of dodecanoic acid with 2-[4-(benzyloxy)phenyl]ethanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative. Common oxidizing agents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of the ester group would produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions due to its ester linkage and long alkyl chain.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor for drug development or as a model compound for studying ester hydrolysis in biological systems.
Industry: It can be utilized in the production of specialty chemicals, such as surfactants and lubricants, due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can be hydrolyzed by esterases, leading to the release of dodecanoic acid and 2-[4-(benzyloxy)phenyl]ethanol. These hydrolysis products can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester can be compared with other similar compounds, such as:
2-[4-(Benzyloxy)phenyl]ethyl octanoate: This compound has a shorter alkyl chain compared to dodecanoate, which may affect its solubility and reactivity.
2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate: With a longer alkyl chain, this compound may exhibit different physical properties, such as melting point and hydrophobicity.
2-[4-(Methoxy)phenyl]ethyl dodecanoate: The presence of a methoxy group instead of a benzyloxy group can influence the compound’s electronic properties and reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chain length, which confer distinct chemical and physical properties .
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxyphenyl)ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-2-3-4-5-6-7-8-9-13-16-27(28)29-22-21-24-17-19-26(20-18-24)30-23-25-14-11-10-12-15-25/h10-12,14-15,17-20H,2-9,13,16,21-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEDVLWCKWUFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735853 | |
| Record name | 2-[4-(Benzyloxy)phenyl]ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794564-07-1 | |
| Record name | 2-[4-(Benzyloxy)phenyl]ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-2,4,5-trifluoro-D-phenylalanine](/img/structure/B1511747.png)
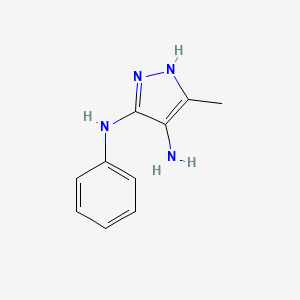
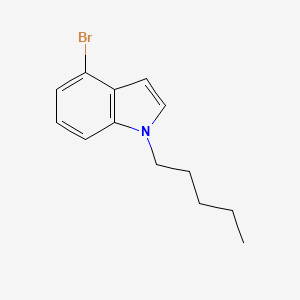
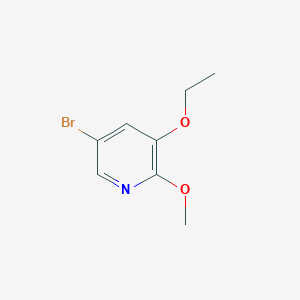
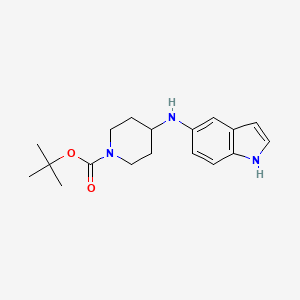
![Methyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B1511772.png)
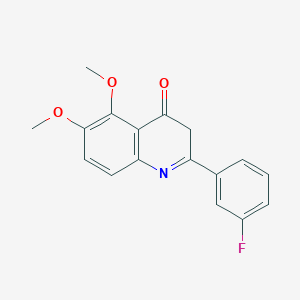
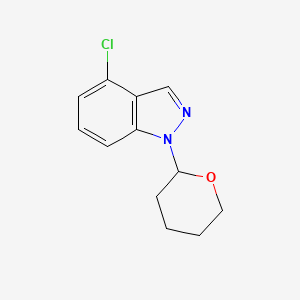
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1511787.png)
